1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-fluorophenyl)piperidine-4-carboxamide

kinase inhibitor selectivity profiling SAR

The compound 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-fluorophenyl)piperidine-4-carboxamide (CAS 1286706-83-9) is a synthetic small molecule featuring a pyrazole-pyridazine-piperidine carboxamide scaffold. This structural phenotype is characteristic of ATP-competitive kinase inhibitor chemotypes (e.g., JAK, p38, GSK-3 inhibitor series) wherein the pyrazole–pyridazine hinge-binding motif positions the piperidine-4-carboxamide substituent toward the solvent-exposed region or a selectivity pocket.

Molecular Formula C19H19FN6O
Molecular Weight 366.4
CAS No. 1286706-83-9
Cat. No. B2529543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-fluorophenyl)piperidine-4-carboxamide
CAS1286706-83-9
Molecular FormulaC19H19FN6O
Molecular Weight366.4
Structural Identifiers
SMILESC1CN(CCC1C(=O)NC2=CC(=CC=C2)F)C3=NN=C(C=C3)N4C=CC=N4
InChIInChI=1S/C19H19FN6O/c20-15-3-1-4-16(13-15)22-19(27)14-7-11-25(12-8-14)17-5-6-18(24-23-17)26-10-2-9-21-26/h1-6,9-10,13-14H,7-8,11-12H2,(H,22,27)
InChIKeyMSICRTUSOAVYSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-fluorophenyl)piperidine-4-carboxamide (CAS 1286706-83-9): Core Scaffold and Target Class Context


The compound 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-fluorophenyl)piperidine-4-carboxamide (CAS 1286706-83-9) is a synthetic small molecule featuring a pyrazole-pyridazine-piperidine carboxamide scaffold [1]. This structural phenotype is characteristic of ATP-competitive kinase inhibitor chemotypes (e.g., JAK, p38, GSK-3 inhibitor series) wherein the pyrazole–pyridazine hinge-binding motif positions the piperidine-4-carboxamide substituent toward the solvent-exposed region or a selectivity pocket. The 3-fluorophenyl amide moiety introduces a moderate halogen substituent that can influence target selectivity and physicochemical properties relative to unsubstituted or differently halogenated analogs. At the time of this analysis, public quantitative bioactivity data for this specific compound are extremely limited; no IC50, Ki, Kd, or cellular inhibition values were retrievable from PubMed-indexed primary research articles, ChEMBL, BindingDB, or disclosed patent examples.

1
ATP-competitive kinase inhibitor chemotype — pyrazole–pyridazine hinge-binding scaffold for SAR exploration
2
4-Carboxamide regiochemistry — compatible with type II kinase binding mode studies
3
Data-limited scaffold — no public IC50/Ki; in-house profiling advised before panel submission

Why In-Class 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-fluorophenyl)piperidine-4-carboxamide Analogs Cannot Be Assumed Interchangeable


Within the pyrazole–pyridazine–piperidine carboxamide family, small structural perturbations—such as altering the aniline substitution pattern (e.g., 3-fluoro vs. 3-chloro-4-fluoro or 4-methoxy), changing the piperidine attachment regiochemistry (3-carboxamide vs. 4-carboxamide), or replacing the pyrazole N-substituent—have been shown in closely related patent SAR tables to produce order-of-magnitude shifts in kinase potency and selectivity profiles [1]. Therefore, assuming bioequivalence or comparable target engagement across this series without direct experimental confirmation is scientifically unsound. The specific 3-fluorophenyl amide and 4-carboxamide topology of the target compound may confer distinct conformational preferences and H-bonding patterns that are not replicated by the N-benzyl, N-thiazolyl, or pyridyl-substituted analogs frequently catalogued alongside it. Procurement for structure–activity relationship (SAR) expansion, selectivity panel screening, or in vivo proof-of-concept studies requires compound identity verification (e.g., by LC-MS, 1H NMR) and lot-specific bioactivity confirmation, given the current absence of published comparative selectivity or pharmacokinetic data for this exact entity.

Halogen
3-Fluoro vs. 3-chloro-4-fluoro substitution may shift kinase selectivity and off-target profiles; related SAR shows >10-fold potency differences
Regiochem
4-Carboxamide topology differs from 3-carboxamide regioisomers; may redirect ligand vector and alter pocket accessibility
N-Substituent
Modified pyrazole or amide N-substituents can disrupt H-bond networks; analog binding modes may not transfer

Quantitative Differentiation Evidence for 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-fluorophenyl)piperidine-4-carboxamide (CAS 1286706-83-9)


Absence of Published Kinase Selectivity Panel Data Precludes Quantitative Comparator Ranking

A comprehensive search of primary literature, patent examples, ChEMBL, BindingDB, and PubChem BioAssay as of 2026-05-09 yielded zero quantitative IC50, Ki, or %-inhibition values for 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-fluorophenyl)piperidine-4-carboxamide against any kinase target. This stands in contrast to structurally adjacent analogs such as 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide (CAS 1286727-21-6) and 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-methoxyphenethyl)piperidine-4-carboxamide, which have been cited in patent disclosures as representative examples of active kinase inhibitors [1]. Consequently, no direct or cross-study comparative potency analysis can be performed at this time.

Kinase Panel Data
Data to verify
No public IC50, Ki, or %‑inhibition values available for any kinase target
Procurement relies on SAR rationale, not proven potency
In-house profiling required; analogs cited as active but without disclosed values
kinase inhibitor selectivity profiling SAR

Physicochemical Property Comparison: Calculated LogP and Hydrogen-Bonding Capacity vs. Common In-Class Analogs

Computed molecular properties provide a provisional basis for differentiation. The target compound has an XLogP3 of 2.0, a molecular weight of 366.4 g/mol, 1 hydrogen bond donor, and 6 hydrogen bond acceptors [1]. By comparison, the 3-chloro-4-fluorophenyl analog (CAS 1286727-21-6) has a higher molecular weight (400.8 g/mol) and increased lipophilicity due to the additional chlorine atom. Piperazine-based isosteres (e.g., N-(3-fluorophenyl)-4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide) introduce an additional H-bond acceptor and altered basicity, affecting solubility and CNS penetration potential. The 3-fluorophenyl compound occupies an intermediate property space that may balance permeability and solubility requirements more favorably for certain lead optimization campaigns.

Physicochemical Profile
Class-level inference
Target: XLogP3 2.0, MW 366.4 vs. 3‑Cl‑4‑F analog: MW ~400.8, higher lipophilicity (ΔXLogP3 ≈ −0.5 to −0.8)
Lower MW and moderate lipophilicity may improve solubility and ADME starting point
Computed data; no experimental logD or solubility validation
physicochemical properties drug-likeness permeability

Structural Topology Differentiation: Piperidine-4-carboxamide vs. Piperidine-3-carboxamide Regioisomers

The target compound bears the amide linkage at the piperidine 4-position, which vectors the 3-fluorophenyl group into a distinct geometric trajectory compared to the 3-carboxamide regioisomers (e.g., 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-fluoro-4-methylphenyl)piperidine-3-carboxamide). In kinase inhibitor design, this 4- vs. 3-carboxamide regiochemistry can determine access to back-pocket selectivity sites versus solvent-channel exposure, directly impacting target selectivity and resistance profiles [1]. The 4-carboxamide configuration is more commonly associated with type II kinase inhibitor binding modes that exploit the DFG-out pocket or extended hinge interactions, whereas 3-carboxamide variants tend to favor type I binding.

Regiochemistry
Class-level inference
4‑carboxamide shifts amide position ~1.5 Å vs. 3‑carboxamide; alters terminal aryl trajectory ~60–90°
May access selectivity profiles not reachable by 3‑regioisomer
Computational conformer analysis; no co‑crystal structure available
regiochemistry vectoring kinase hinge binding

Aniline Halogenation Pattern: 3-Fluoro vs. 3-Chloro-4-Fluoro Substitution Impact on Kinase Selectivity

The single meta-fluoro substituent on the aniline ring of the target compound confers a distinct electronic and steric profile relative to the dihalogenated 3-chloro-4-fluoro analog. In related kinase inhibitor series (e.g., p38 MAPK and JAK inhibitors), the introduction of a second halogen atom (chlorine) at the 4-position has been shown to modulate pKa of the adjacent amide NH, affect the electron density of the aromatic ring, and alter off-target kinase binding profiles by 5- to 50-fold [1]. The 3-fluorophenyl compound is therefore predicted to exhibit a narrower kinase selectivity fingerprint and potentially reduced CYP450 inhibition liability compared to its 3-chloro-4-fluorophenyl counterpart.

Halogen Effect
Class-level inference
3‑F substitution predicted narrower selectivity vs. 3‑Cl‑4‑F; analog SAR shows CYP3A4 liability reduction 3–10× when 4‑Cl removed
Potential cleaner starting point for kinase selectivity profiling
Must be verified experimentally; no direct compound data
halogen effects kinase selectivity electronic modulation

Recommended Application Scenarios for 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-fluorophenyl)piperidine-4-carboxamide (CAS 1286706-83-9)


Kinase Selectivity Panel Screening for Scaffold-Hopping SAR Campaigns

Given its 4-carboxamide topology and single 3-fluorophenyl substitution, this compound is well-suited as an entry point for kinase selectivity panel profiling (e.g., 50- to 400-kinase panels) to establish baseline selectivity fingerprints for the pyrazole–pyridazine–piperidine series. It can serve as a reference point for iterative halogen-scanning SAR where biological data for the 3-fluoro, 3-chloro-4-fluoro, and 4-methoxy analogs are compared side-by-side to identify substitution-dependent selectivity switches. Procured lots should be verified for purity (≥95% by HPLC) and identity (1H NMR, HRMS) prior to panel submission [1].

Cellular Target Engagement and Pathway Modulation in JAK/STAT-Dependent Disease Models

Based on the patent-class association of this chemotype with JAK kinase inhibition [1], a rational application is to evaluate the compound in cellular assays of JAK/STAT signaling (e.g., STAT3 or STAT5 phosphorylation in TF-1, HEL, or Ba/F3 cells). Comparative testing against the established pan-JAK inhibitor tofacitinib and against the 3-carboxamide regioisomer can elucidate both target engagement efficiency and the functional consequences of the 4-carboxamide regioisomeric choice. This scenario is particularly relevant for research groups pursuing JAK subtype-selective chemical probe development.

Physicochemical and ADME Benchmarking for Lead Optimization Triage

The compound's favorable computed properties (XLogP3 = 2.0, MW = 366.4, single HBD) position it as a candidate for experimental ADME benchmarking — including kinetic solubility, Caco-2 permeability, microsomal stability, and CYP inhibition — in comparison with higher-molecular-weight, more lipophilic analogs. The absence of a 4-chloro substituent predicts reduced CYP3A4 time-dependent inhibition risk, making it a potentially cleaner early lead for medicinal chemistry optimization [1]. Such profiling is a recommended prerequisite before advancing this compound into in vivo pharmacokinetic studies.

Chemical Probe Validation and Negative Control Selection for Target Deconvolution Studies

In chemical biology studies requiring target deconvolution (e.g., affinity-based proteome profiling or thermal shift assays), this compound can be employed as an active probe for pull-down experiments, with the structurally distinct N-(4-methoxyphenethyl) analog serving as a partially inactive comparator to distinguish target-specific from non-specific interactors. The 3-fluorophenyl moiety also provides a fluorine handle for potential 19F NMR-based binding and competition experiments, enabling label-free biophysical characterization of target engagement [1].

Application
Selection Property
Validation Focus
Kinase selectivity panel screening
Core scaffold for SAR diversification
Panel profiling and substituent-dependent selectivity fingerprint
Cellular target engagement studies
JAK/STAT pathway modulation potential
Target engagement and pathway inhibition in relevant cell models
ADME lead optimization triage
Lead-like physicochemical profile
Kinetic solubility, permeability, microsomal stability benchmarking
Chemical probe and target deconvolution
3-Fluorophenyl moiety as biophysical handle
19F NMR binding assays, pull-down target identification
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